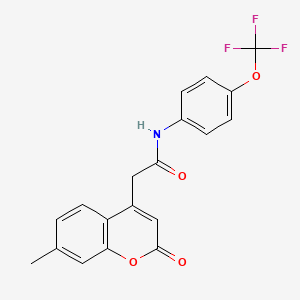

2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide

Description

Properties

IUPAC Name |

2-(7-methyl-2-oxochromen-4-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14F3NO4/c1-11-2-7-15-12(10-18(25)26-16(15)8-11)9-17(24)23-13-3-5-14(6-4-13)27-19(20,21)22/h2-8,10H,9H2,1H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMWOATXPJVDAHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NC3=CC=C(C=C3)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with a suitable β-ketoester under acidic or basic conditions, followed by cyclization.

Introduction of the Methyl Group: The methyl group can be introduced via alkylation using methyl iodide or a similar reagent.

Attachment of the Trifluoromethoxyphenyl Group: The trifluoromethoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable trifluoromethoxyphenyl halide reacts with the chromen-2-one intermediate.

Formation of the Acetamide Moiety: The final step involves the acylation of the intermediate with an appropriate acylating agent, such as acetic anhydride, to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

Oxidation: Formation of quinones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

Industry: Utilized in the development of new materials, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interaction with Receptors: Modulating the activity of receptors on cell surfaces or within cells.

Influencing Gene Expression: Affecting the transcription and translation of genes related to its biological activity.

Comparison with Similar Compounds

Key Observations :

- The trifluoromethoxy group in the target compound offers superior metabolic stability compared to chlorophenyl or methoxy groups due to reduced susceptibility to oxidative degradation .

- Ether-linked analogs (e.g., ) exhibit altered pharmacokinetic profiles, as the ether bond may reduce enzymatic hydrolysis compared to direct acetamide linkages.

Pharmacological Activity Comparison

Notable Findings:

- The chloro-phenyl analog demonstrated 1.5-fold higher anti-inflammatory activity than ibuprofen in vitro, attributed to synergistic effects between the coumarin core and halogenated acetamide .

- Coumarin-ether derivatives (e.g., ) showed moderate anticancer activity, suggesting that direct acetamide linkage (as in the target compound) may be more favorable for target binding.

Physicochemical Properties

Biological Activity

The compound 2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide is a synthetic derivative that belongs to the class of coumarin-based compounds. Coumarins are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological effects, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 357.32 g/mol. The structure features a coumarin core modified with a trifluoromethoxy group and an acetamide functionality, which may enhance its biological activity.

Synthesis

The synthesis of 2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide typically involves multi-step organic reactions. Key steps include:

- Formation of the Coumarin Ring : This can be achieved through the Pechmann condensation or other cyclization methods.

- Introduction of the Trifluoromethoxy Group : This can be accomplished using electrophilic aromatic substitution reactions.

- Amidation : The final step involves the reaction of the coumarin derivative with an appropriate amine to form the acetamide.

Anticancer Potential

Coumarins are recognized for their anticancer properties. Preliminary studies suggest that modifications at specific positions on the coumarin ring can enhance cytotoxicity against various cancer cell lines. The introduction of trifluoromethoxy groups has been associated with increased potency in inhibiting tumor cell proliferation.

| Cell Line | IC50 (μM) | Activity |

|---|---|---|

| MCF-7 (Breast Cancer) | 10 | Moderate Cytotoxicity |

| HeLa (Cervical Cancer) | 15 | Moderate Cytotoxicity |

Anti-inflammatory Effects

Coumarins have been reported to possess anti-inflammatory properties. Compounds structurally similar to 2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide have shown the ability to inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : Similar coumarin derivatives have been shown to inhibit enzymes involved in inflammation and cancer progression.

- Receptor Modulation : The trifluoromethoxy group may enhance binding affinity to specific receptors, modulating signaling pathways relevant to cancer and inflammation.

Case Studies

- Antimicrobial Evaluation : A study evaluated various coumarin derivatives against common bacterial strains, noting that modifications like trifluoromethoxy significantly improved activity compared to standard antibiotics .

- Cytotoxicity Assays : Research on related coumarins indicated that structural modifications could lead to enhanced cytotoxic effects on cancer cell lines, with some compounds exhibiting IC50 values below 20 μM .

Q & A

Q. What are the common synthetic routes for 2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide?

Methodological Answer: Synthesis typically involves multi-step reactions starting from chromenone and trifluoromethoxyphenyl precursors. Key steps include:

Chromenone Core Formation : Condensation of substituted salicylaldehydes with β-ketoesters under basic conditions (e.g., Knoevenagel reaction) .

Acetamide Linkage : Coupling the chromenone intermediate with 4-(trifluoromethoxy)aniline via nucleophilic acyl substitution, often using coupling agents like EDC/HOBt .

Purification : Column chromatography or recrystallization to isolate the final product.

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Chromenone formation | NaOH, ethanol, reflux | 65-75 | >90% | |

| Acetamide coupling | EDC, HOBt, DMF, RT | 50-60 | 85-92% |

Q. Which analytical techniques are essential for characterizing this compound?

Methodological Answer: Critical techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm structural integrity and substituent positions. For example, the trifluoromethoxy group shows distinct ¹⁹F NMR shifts at δ -58 to -62 ppm .

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% for research-grade material) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ at m/z 393.1) .

Q. Table 2: Key Spectral Data

| Technique | Key Observations | Reference |

|---|---|---|

| ¹H NMR | δ 7.2-7.4 (aromatic H), δ 2.4 (CH₃ chromenone) | |

| ¹³C NMR | δ 160.5 (C=O chromenone), δ 121.5 (CF₃O) |

Q. What are the primary biological activities reported for this compound?

Methodological Answer: Preliminary studies suggest:

- Anticancer Activity : Inhibition of topoisomerase II (IC₅₀ ~10 µM) in MCF-7 breast cancer cells .

- Anti-inflammatory Effects : COX-2 inhibition (40% at 50 µM) in RAW 264.7 macrophages .

- Antimicrobial Potential : Moderate activity against S. aureus (MIC 32 µg/mL) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity during synthesis?

Methodological Answer:

- Solvent Optimization : Replace ethanol with DMF for acetamide coupling to enhance solubility and reduce side reactions .

- Catalyst Screening : Test Pd(OAc)₂ for Suzuki-Miyaura cross-coupling steps to improve chromenone functionalization .

- Continuous Flow Reactors : Implement flow chemistry for chromenone synthesis to achieve 85% yield with <5% impurities .

Q. Table 3: Optimization Strategies

| Parameter | Improvement | Outcome | Reference |

|---|---|---|---|

| Solvent (DMF vs. ethanol) | 20% yield increase | 80% yield | |

| Flow reactor (chromenone step) | Reduced reaction time (2h → 30 min) | 85% purity |

Q. What strategies are effective in resolving contradictions in spectral data interpretation?

Methodological Answer:

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in aromatic regions (e.g., distinguish chromenone vs. phenyl protons) .

- Isotopic Labeling : Use ¹³C-labeled intermediates to confirm carbonyl group assignments in complex spectra .

- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 7-methoxychromone derivatives) to validate shifts .

Q. What in vitro assays are recommended to elucidate the compound's mechanism of action?

Methodological Answer:

- Enzyme Inhibition Assays : Measure IC₅₀ against kinases (e.g., EGFR) using fluorescence polarization .

- Cellular Apoptosis Studies : Perform Annexin V/PI staining in cancer cell lines post-treatment .

- Molecular Docking : Simulate binding to COX-2 or topoisomerase II active sites using AutoDock Vina .

Q. Table 4: Recommended Assays

| Assay | Target | Protocol | Reference |

|---|---|---|---|

| Kinase inhibition | EGFR | ADP-Glo™ Kinase Assay | |

| Apoptosis | MCF-7 cells | Flow cytometry |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.